molecular formula C17H24N2O3S B2447223 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 2034525-53-4

3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No.: B2447223
CAS No.: 2034525-53-4
M. Wt: 336.45
InChI Key: RANYWNXBFHYLBU-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)benzamide is a complex organic compound with a unique structure that includes a bicyclic ring system and a sulfonyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[32One common synthetic route involves the reaction of a suitable diamine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the bicyclic structure . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding different products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the sulfonyl group and the bicyclic ring system in 3,4-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide makes it unique compared to similar compounds.

Properties

IUPAC Name

3,4-dimethyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-11-4-5-13(8-12(11)2)17(20)18-14-9-15-6-7-16(10-14)19(15)23(3,21)22/h4-5,8,14-16H,6-7,9-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANYWNXBFHYLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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